molecular formula C11H17NO B2491174 N-(2-Ethoxyphenyl)-N-propylamine CAS No. 899710-11-3

N-(2-Ethoxyphenyl)-N-propylamine

Cat. No.: B2491174
CAS No.: 899710-11-3
M. Wt: 179.263
InChI Key: BWWYHJBKZRGSLM-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-N-propylamine is an organic compound that belongs to the class of aromatic amines It features an ethoxy group attached to a benzene ring, which is further connected to a propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxyphenyl)-N-propylamine typically involves the reaction of 2-ethoxyaniline with propylamine under specific conditions. One common method includes the use of a coupling agent such as diethyl oxalate, followed by the addition of propylamine . The reaction is usually carried out in the presence of a base like triethylamine to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Mechanism of Action

The mechanism by which N-(2-Ethoxyphenyl)-N-propylamine exerts its effects is largely dependent on its interaction with biological targets. The ethoxy and propylamine groups allow it to bind to specific receptors or enzymes, potentially inhibiting their activity or altering their function . The exact molecular pathways involved would vary based on the specific application and target.

Properties

IUPAC Name

2-ethoxy-N-propylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-9-12-10-7-5-6-8-11(10)13-4-2/h5-8,12H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWYHJBKZRGSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC=C1OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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